An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane
An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-hydroxysulfolane is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this molecule.
Chemical and Physical Properties
3-Bromo-4-hydroxysulfolane, also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a white to off-white solid.[1] Its core structure consists of a five-membered sulfolane ring substituted with a bromine atom and a hydroxyl group.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 35330-57-5 | [2][3][4][5] |
| Molecular Formula | C4H7BrO3S | [2][3][4][5] |
| Molecular Weight | 215.07 g/mol | [2][3][4][5] |
| IUPAC Name | 4-bromo-1,1-dioxothiolan-3-ol | [3] |
| Synonyms | 4-Bromotetrahydrothiophene-3-ol 1,1-dioxide, 3-Bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide, trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide | [2][4] |
| Appearance | White to off-white solid | [1] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 190 °C | [2] |
| Boiling Point | 440.7 °C at 760 mmHg | [2] |
| Density | 2.016 g/cm³ | [2] |
| Flash Point | 220.3 °C | [2] |
| Vapor Pressure | 1.29E-09 mmHg at 25°C | [2] |
| Refractive Index | 1.601 | [2] |
| Solubility | Limited solubility in ethyl acetate and methanol; sparingly soluble in water. | [6] |
Synthesis
A common and well-documented method for the synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] In practice, this is achieved using N-bromosuccinimide (NBS) in an aqueous medium.[2]
Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane[2]
Materials:
-
2,5-dihydrothiophene-1,1-dioxide
-
N-bromosuccinimide (NBS)
-
Deionized water
-
25-mL round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle or water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).
-
Add deionized water (2 mL) and a magnetic stir bar to the flask.
-
Attach a condenser to the flask and place the apparatus in a water bath on a hot plate with magnetic stirring.
-
Heat the mixture to boiling and maintain a gentle boil for 1 hour. Ensure the water bath does not evaporate completely by adding more water as needed.
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.
-
Recrystallize the crude product from a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.
-
Dry the crystals on filter paper. The expected melting point of the purified product is 189-191 °C.
Synthesis Workflow
Caption: Synthesis workflow for 3-Bromo-4-hydroxysulfolane.
Reactivity and Potential Applications
3-Bromo-4-hydroxysulfolane is a versatile intermediate for organic synthesis. The presence of the bromine atom and the hydroxyl group allows for a range of chemical transformations.
-
Substitution Reactions: The bromine atom can be displaced by various nucleophiles to introduce new functional groups.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.
-
Elimination: Elimination of HBr can lead to the formation of an unsaturated sulfolene derivative.
Due to its reactivity, this compound is a building block for the synthesis of more complex molecules, with potential applications in the development of:
-
Agrochemicals: As a scaffold for herbicides.[6]
-
Pharmaceuticals: As an intermediate for antimicrobial agents.[6]
-
Materials Science: For the synthesis of organic semiconductors.[6]
Biological Activity and Proposed Signaling Pathway
Proposed Signaling Pathway
It is hypothesized that 3-Bromo-4-hydroxysulfolane may interact with the NF-κB and Nrf2 signaling pathways, similar to BDB.
Caption: Proposed signaling pathway for 3-Bromo-4-hydroxysulfolane.
Disclaimer: This proposed pathway is based on the activity of a structurally similar compound and requires experimental validation for 3-Bromo-4-hydroxysulfolane.
Analytical Methods
The characterization of 3-Bromo-4-hydroxysulfolane typically involves standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and sulfonyl (S=O) groups.[3]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Melting Point Analysis: A sharp melting point is indicative of the purity of the compound.
Detailed experimental protocols for these analyses would follow standard procedures for small organic molecules and would need to be optimized for the specific instrumentation used.
Toxicological and Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Bromo-4-hydroxysulfolane is classified as causing serious eye irritation (H319).[3][8]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Further toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions should be followed when handling this compound.
Conclusion
3-Bromo-4-hydroxysulfolane is a chemical compound with a well-defined synthesis and clear potential as an intermediate in various fields. While its own biological activity is not yet fully characterized, the known effects of structurally related molecules suggest promising avenues for future research, particularly in the areas of anti-inflammatory and cytoprotective agents. This guide provides a solid foundation of its known properties and serves as a starting point for further investigation into this intriguing molecule.
References
- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stolaf.edu [stolaf.edu]
- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-hydroxysulfolane | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
